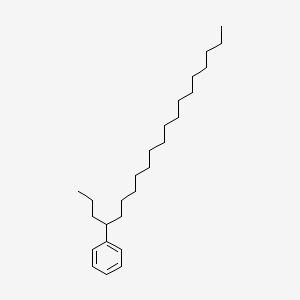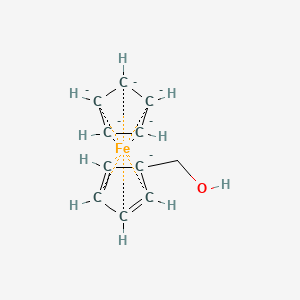
Cyclopenta-2,4-dien-1-ylmethanol;cyclopentane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-2,4-dien-1-ylmethanol;cyclopentane;iron is a complex organometallic compound that features a cyclopentadienyl ring bonded to an iron atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopenta-2,4-dien-1-ylmethanol;cyclopentane;iron typically involves the reaction of cyclopentadienyl anions with iron salts. One common method is the reaction of cyclopentadienyl sodium with iron(II) chloride in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Cyclopenta-2,4-dien-1-ylmethanol;cyclopentane;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of iron oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced iron complexes.
Substitution: The cyclopentadienyl ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides; reactions are conducted in the presence of a base to facilitate the substitution process.
Major Products:
Oxidation: Iron oxides and hydroxides.
Reduction: Reduced iron complexes.
Substitution: Substituted cyclopentadienyl derivatives.
Scientific Research Applications
Cyclopenta-2,4-dien-1-ylmethanol;cyclopentane;iron has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanocomposites.
Mechanism of Action
The mechanism of action of Cyclopenta-2,4-dien-1-ylmethanol;cyclopentane;iron involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes.
Comparison with Similar Compounds
Cyclopenta-2,4-dien-1-ylmethanol;cyclopentane;iron can be compared with other similar organometallic compounds, such as:
Ferrocene: A well-known organometallic compound with a similar cyclopentadienyl-iron structure. this compound has unique reactivity and applications due to the presence of the hydroxyl group.
Cyclopentadienylmanganese tricarbonyl: Another organometallic compound with a cyclopentadienyl ring, but with manganese as the central metal. The iron-based compound exhibits different catalytic properties and biological activities.
Properties
Molecular Formula |
C11H12FeO-6 |
|---|---|
Molecular Weight |
216.06 g/mol |
IUPAC Name |
cyclopenta-2,4-dien-1-ylmethanol;cyclopentane;iron |
InChI |
InChI=1S/C6H7O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4,7H,5H2;1-5H;/q-1;-5; |
InChI Key |
NVNUUTJVTPZKSN-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)CO.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


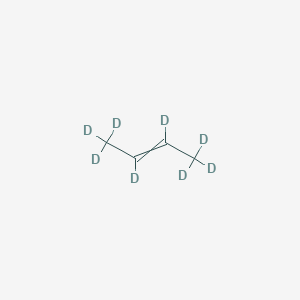
![3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B13785279.png)
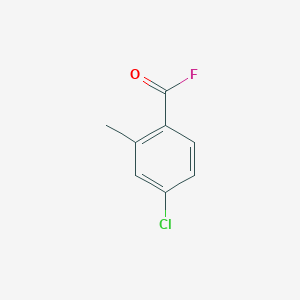
![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)
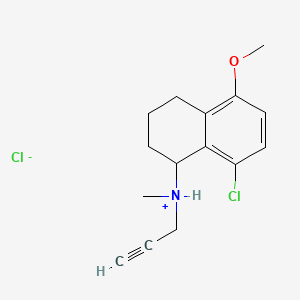
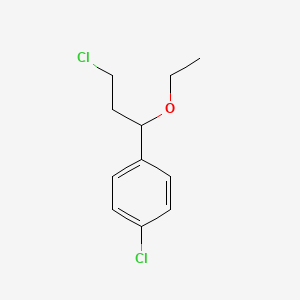

![2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole](/img/structure/B13785311.png)
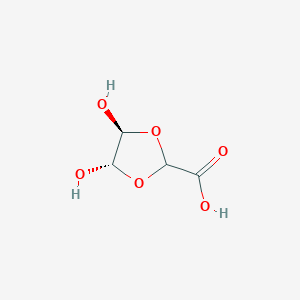
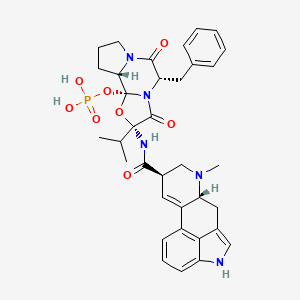
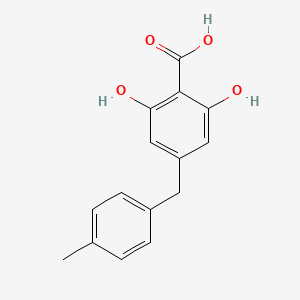
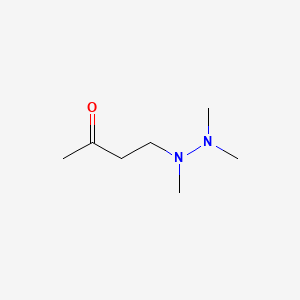
![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)
